molecular formula C14H12N2O B1609299 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine CAS No. 890985-45-2

2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

Cat. No. B1609299
M. Wt: 224.26 g/mol
InChI Key: CIXYEVORGNXLAD-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1,3-benzoxazol-6-amine (2-M-BXA) is an organic compound belonging to the class of benzoxazole derivatives. It is a colorless solid that is soluble in polar organic solvents. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and the environment.

Scientific Research Applications

Application in Optoelectronics

Scientific Field

This application falls under the field of Material Science and Optoelectronics .

Summary of the Application

The molecule N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) has been widely used in optoelectronic applications, mainly for its hole-transporting properties, but also for its capability to emit blue light and amplified spontaneous emission, which is important for the development of organic lasers .

Methods of Application

The details of the methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The results or outcomes obtained from this application are not provided in the source .

Application in Organic Electronics

Scientific Field

This application falls under the field of Material Science and Organic Electronics .

Summary of the Application

Aromatic diamines and naphthyl-substituted benzidines (BDB, TPB, TPD, NPB, α-NPD, β-NPB, TNB) are listed as one of the best series available of hole transport materials used as thin films in organic electronics (OLEDs, OPVs) .

Methods of Application

High-quality, homogeneous and compact thin films (≈300 nm of thickness) of this compound series were prepared by a physical vapor deposition procedure .

Results or Outcomes

The semiconducting behavior of this class of π-conjugated materials was investigated through UV–vis characterization by the determination of optical band gaps (≈3 eV) .

Application in Synthetic Cathinones

Scientific Field

This application falls under the field of Pharmacology and Forensic Medicine .

Summary of the Application

Synthetic cathinones have emerged on the drug-use market. Each year the European Union (EU) warning system operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) notifies the appearance of new synthetic cathinone derivatives .

Methods of Application

The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .

Results or Outcomes

The most important mechanism of action of cathinones is inhibiting of protein-transporting monoamines (dopamine, noradrenaline and serotonin) of the synaptic gap .

properties

IUPAC Name

2-(3-methylphenyl)-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-6-5-11(15)8-13(12)17-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXYEVORGNXLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424212
Record name 2-(3-methylphenyl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

CAS RN

890985-45-2
Record name 2-(3-methylphenyl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 890985-45-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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